Ethyl 3-fluorobenzoate

Catalog No.
S1892913
CAS No.
451-02-5
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-fluorobenzoate

CAS Number

451-02-5

Product Name

Ethyl 3-fluorobenzoate

IUPAC Name

ethyl 3-fluorobenzoate

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3

InChI Key

SMMIKBXLEWTSJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)F

Origin and Significance:

The origin of ethyl 3-fluorobenzoate can be through natural or synthetic processes. It can potentially be found in trace amounts in some fruits and plants, but its primary production method is via laboratory synthesis [].

The significance of ethyl 3-fluorobenzoate in scientific research lies in its role as an intermediate or precursor in the synthesis of various other valuable compounds. These include pharmaceuticals, agrochemicals, and specialty materials []. Additionally, its well-defined structure and functional groups make it a useful model compound for studying various chemical reactions and processes [].


Molecular Structure Analysis

Ethyl 3-fluorobenzoate possesses a key structural feature: a benzene ring (aromatic ring with six carbon atoms) substituted with a fluorine atom at the third position (meta position) and an ester group (carbonyl group bonded to an ethoxy group) attached to the benzene ring at the first position (para position).

The presence of the fluorine atom can influence the electronic properties of the molecule, slightly decreasing its electron density compared to an unsubstituted benzene ring []. The ester group contributes to the polarity of the molecule, making it moderately soluble in some polar solvents like ethanol and acetone.


Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing ethyl 3-fluorobenzoate. A common approach involves the esterification reaction between 3-fluorobenzoic acid and ethanol in the presence of an acid catalyst [].

Balanced chemical equation:

C6H4FCOOH (3-fluorobenzoic acid) + CH3CH2OH (ethanol) → C6H4FCOOCH2CH3 (ethyl 3-fluorobenzoate) + H2O (water)

Other Reactions

Ethyl 3-fluorobenzoate can participate in various reactions depending on the reaction conditions. These include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield 3-fluorobenzoic acid and ethanol [].
  • Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride [].
  • Nucleophilic substitution: The fluorine atom, depending on the reaction conditions, can be replaced by other nucleophiles.
Note

Physical And Chemical Properties Analysis

  • Melting point: -34.5 °C []
  • Boiling point: 211-213 °C []
  • Density: 1.103 g/cm³ []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and chloroform. Slightly soluble in water [].
  • Stability: Relatively stable under normal storage conditions. Can hydrolyze slowly in the presence of moisture or acids/bases [].

Organic Synthesis

One documented application of Ethyl 3-fluorobenzoate is as a starting material in organic synthesis. A study published by Sigma-Aldrich describes its use in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane, a compound potentially useful in further organic transformations ().

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

451-02-5

Wikipedia

Ethyl 3-fluorobenzoate

General Manufacturing Information

Benzoic acid, 3-fluoro-, ethyl ester: INACTIVE

Dates

Modify: 2023-08-16

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